Orthogonal Reactivity: C–I vs. C–Cl Bond Activation
The target compound exploits a >10⁵‑fold rate differential between its aryl‑iodide and aryl‑chloride sites under standard Pd‑catalyzed conditions. This intrinsic electronic disparity enables sequential, site‑selective functionalization without the need for protecting‑group manipulations [1]. In contrast, the bromo‑iodo analog (1‑bromo‑2‑iodo‑4,5‑dimethylbenzene) exhibits a C–Br bond that undergoes oxidative addition only 10–50× slower than C–I, significantly narrowing the reaction window and increasing the risk of cross‑reactivity [2].
| Evidence Dimension | Relative rate of oxidative addition (Pd⁰ catalyst) |
|---|---|
| Target Compound Data | C–I bond: ≈10⁵ relative rate; C–Cl bond: ≈1 relative rate |
| Comparator Or Baseline | 1‑Bromo‑2‑iodo‑4,5‑dimethylbenzene: C–I ≈10⁵; C–Br ≈10³–10⁴ |
| Quantified Difference | Reactivity window for sequential coupling is compressed by ≈10‑ to 100‑fold when using bromo‑iodo analog |
| Conditions | Generic Pd(0)‑catalyzed cross‑coupling (Suzuki–Miyaura, Negishi, Stille) at 60–100 °C |
Why This Matters
The expanded reactivity gap directly translates into higher yields and simpler purification for iterative C–C bond‑forming sequences, reducing both material and labor costs in multi‑step syntheses.
- [1] Grushin, V. V., & Alper, H. (1999). Transformations of Chloroarenes, Catalyzed by Transition‑Metal Complexes. Chemical Reviews, 94(4), 1047–1062. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
